2-Isobutyl-6,7-dimethoxy-4-(4-methylpiperazine-1-carbonyl)isoquinolin-1(2H)-one
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Overview
Description
- It belongs to a specific class of compounds, but its exact pharmacological or therapeutic significance is not widely documented.
WAY-327504: (CAS Number: 892269-81-7) is a chemical compound with the molecular formula C21H29N3O4 and a molecular weight of 387.47 g/mol
Preparation Methods
- Unfortunately, detailed synthetic routes and reaction conditions for WAY-327504 are not readily available in the literature.
- Industrial production methods remain undisclosed, suggesting that this compound might be of limited commercial interest.
Chemical Reactions Analysis
- Without specific data on reactions, it’s challenging to provide a comprehensive analysis.
- we can infer that WAY-327504 likely undergoes various chemical transformations, such as oxidation, reduction, and substitution.
- Common reagents and conditions for these reactions remain speculative.
- Major products formed during these reactions are not well-documented.
Scientific Research Applications
WAY-327504: ’s applications span several scientific domains:
Mechanism of Action
- The precise mechanism by which WAY-327504 exerts its effects remains elusive.
- Molecular targets and pathways involved require further research.
- It’s possible that it interacts with specific receptors, enzymes, or cellular processes.
Comparison with Similar Compounds
- Unfortunately, I cannot provide a list of similar compounds due to limited data.
WAY-327504: ’s uniqueness lies in its scarcity of information.
Biological Activity
2-Isobutyl-6,7-dimethoxy-4-(4-methylpiperazine-1-carbonyl)isoquinolin-1(2H)-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and therapeutic implications supported by various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃N₃O₃ |
Molecular Weight | 313.39 g/mol |
IUPAC Name | This compound |
CAS Number | Not available in current databases |
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that isoquinoline derivatives possess cytotoxic properties against various cancer cell lines. The compound has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating significant inhibition of cell proliferation (IC50 values in the low micromolar range) .
- Neuroprotective Effects : The compound has also been investigated for its neuroprotective potential. In vitro studies suggest that it can reduce oxidative stress-induced neuronal cell death, possibly through the modulation of reactive oxygen species (ROS) .
- Antimicrobial Properties : Preliminary data indicate that this compound exhibits antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell metabolism, such as topoisomerases and kinases, which are crucial for DNA replication and cellular proliferation .
- Modulation of Signaling Pathways : It appears to influence several signaling pathways associated with apoptosis and cell survival, including the PI3K/Akt and MAPK pathways .
Study on Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various isoquinoline derivatives and evaluated their anticancer activity. Among these, this compound was highlighted for its potent activity against MCF-7 cells with an IC50 value of 5 µM .
Neuroprotective Study
A neuroprotection study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly reduced apoptosis induced by glutamate toxicity. The study reported a decrease in caspase activation and an increase in Bcl-2 expression levels, indicating its potential role as a neuroprotective agent .
Properties
Molecular Formula |
C21H29N3O4 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
6,7-dimethoxy-4-(4-methylpiperazine-1-carbonyl)-2-(2-methylpropyl)isoquinolin-1-one |
InChI |
InChI=1S/C21H29N3O4/c1-14(2)12-24-13-17(21(26)23-8-6-22(3)7-9-23)15-10-18(27-4)19(28-5)11-16(15)20(24)25/h10-11,13-14H,6-9,12H2,1-5H3 |
InChI Key |
LUSQNVAFAXBKAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=CC(=C(C=C2C1=O)OC)OC)C(=O)N3CCN(CC3)C |
Origin of Product |
United States |
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